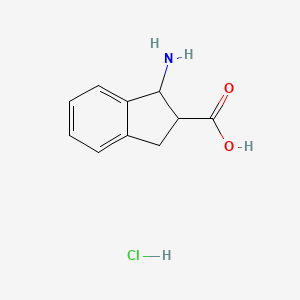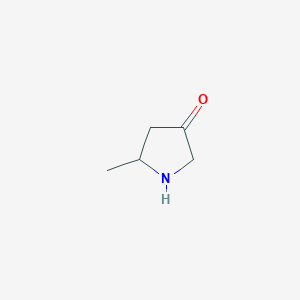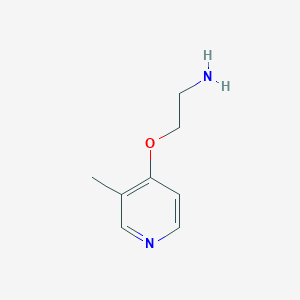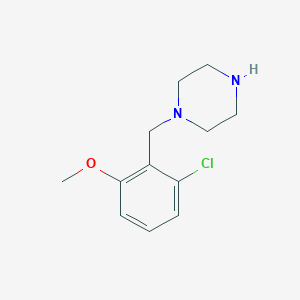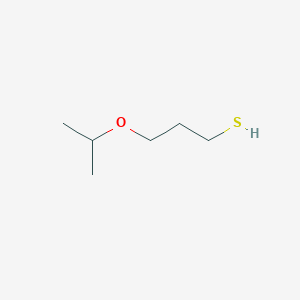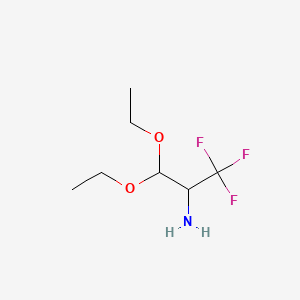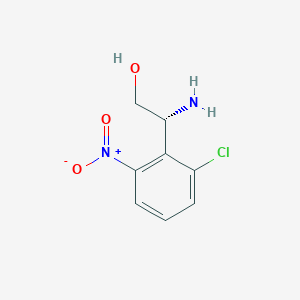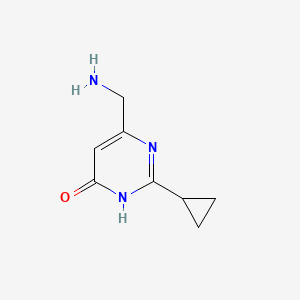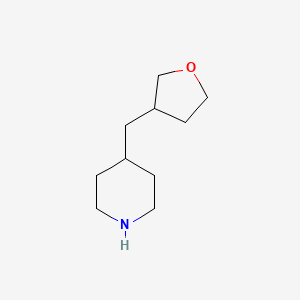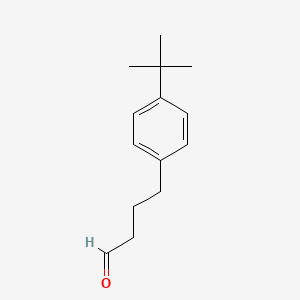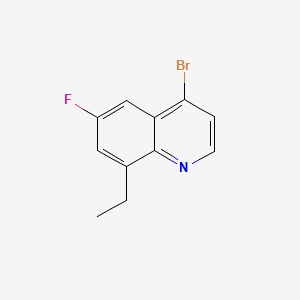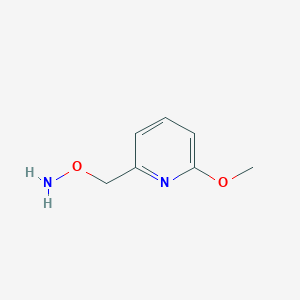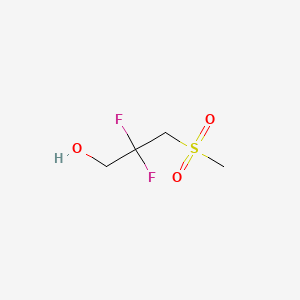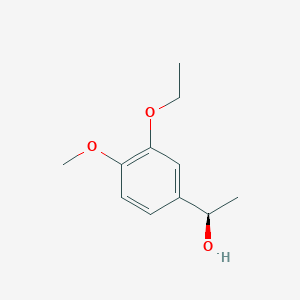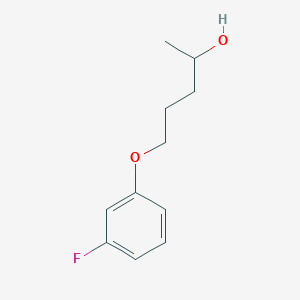
5-(3-Fluorophenoxy)pentan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Fluorophenoxy)pentan-2-ol is an organic compound characterized by the presence of a fluorophenoxy group attached to a pentanol backbone. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. The presence of the fluorine atom in the phenoxy group imparts unique chemical properties, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluorophenoxy)pentan-2-ol typically involves the reaction of 3-fluorophenol with a suitable pentanol derivative. One common method involves the use of polyfluoroalcohols as the fluorine source, with PyBroP as the activating agent, DCE as the solvent, and silver carbonate as the base . This method is known for its efficiency and regioselectivity.
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high yield and purity. Companies like ChemScene provide bulk custom synthesis and procurement services for this compound .
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Fluorophenoxy)pentan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The fluorine atom in the phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
5-(3-Fluorophenoxy)pentan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 5-(3-Fluorophenoxy)pentan-2-ol exerts its effects involves interactions with molecular targets and pathways. The presence of the fluorine atom enhances the compound’s reactivity and binding affinity to specific targets. Detailed kinetic mechanisms have been developed to analyze the reaction pathways and interactions .
Comparación Con Compuestos Similares
Similar Compounds
Pentan-2-ol: A secondary alcohol with similar structural features but lacking the fluorophenoxy group.
3-Fluorophenol: Contains the fluorophenoxy group but lacks the pentanol backbone.
Uniqueness
5-(3-Fluorophenoxy)pentan-2-ol is unique due to the combination of the fluorophenoxy group and the pentanol backbone, which imparts distinct chemical properties and reactivity compared to its similar compounds .
Propiedades
Fórmula molecular |
C11H15FO2 |
|---|---|
Peso molecular |
198.23 g/mol |
Nombre IUPAC |
5-(3-fluorophenoxy)pentan-2-ol |
InChI |
InChI=1S/C11H15FO2/c1-9(13)4-3-7-14-11-6-2-5-10(12)8-11/h2,5-6,8-9,13H,3-4,7H2,1H3 |
Clave InChI |
SGVTZNVAOZLSIF-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCOC1=CC(=CC=C1)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


